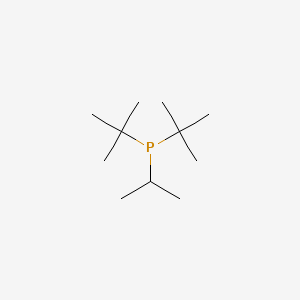

Di-tert-butyl(isopropyl)phosphine

Description

Significance of Bulky Tertiary Phosphine (B1218219) Ligands in Transition Metal Catalysis

Tertiary phosphines are a class of organophosphorus compounds that play a crucial role as ligands in organometallic chemistry and homogeneous catalysis. numberanalytics.comdalalinstitute.com Their importance stems from their ability to form stable complexes with transition metals and to finely tune the metal's electronic and steric properties. numberanalytics.comnumberanalytics.com This tuning is achieved by modifying the substituents on the phosphorus atom, which in turn influences the reactivity and selectivity of the resulting catalyst. dalalinstitute.comyoutube.com

Bulky tertiary phosphine ligands, in particular, have been instrumental in advancing the field of transition metal catalysis. wikipedia.org Their large size, or steric bulk, can create a specific coordination environment around the metal center that promotes certain reaction pathways while hindering others. dalalinstitute.com This steric influence is often quantified by the ligand cone angle. dalalinstitute.com Furthermore, the electron-donating ability of alkyl groups in these phosphines increases the electron density on the metal center, which can enhance its catalytic activity, particularly in processes like oxidative addition. nih.govnih.gov

Historical Context and Evolution of Phosphine Ligand Design

The use of phosphine ligands in catalysis dates back to the mid-20th century. numberanalytics.com Early examples, such as triphenylphosphine (B44618), were pivotal in the development of industrial processes like hydroformylation. wikipedia.org However, the first and second-generation phosphine ligands often required harsh reaction conditions and had limited substrate scope in many coupling reactions. wikipedia.org

This led to the development of more sophisticated phosphine ligands with tailored steric and electronic properties. The work of researchers like Stephen L. Buchwald and John F. Hartwig in the late 1990s revolutionized the field with the introduction of bulky and electron-rich dialkylbiaryl phosphine ligands. wikipedia.orgwikipedia.org These "Buchwald ligands" demonstrated significantly improved reactivity and allowed for the coupling of a much broader range of substrates, including less reactive aryl chlorides, under milder conditions. wikipedia.orgnih.gov This evolution in ligand design has been a driving force in the advancement of cross-coupling chemistry. pmarketresearch.com

Overview of Di-tert-butyl(isopropyl)phosphine's Role as a Privileged Ligand Class

Within the diverse landscape of phosphine ligands, this compound holds a prominent position. It belongs to the class of bulky, electron-rich trialkylphosphines that have proven to be highly effective in a variety of catalytic reactions. The combination of two bulky tert-butyl groups and a slightly less sterically demanding isopropyl group provides a unique balance of steric hindrance and electron-donating character. This specific architecture makes it a "privileged ligand," meaning it is effective across a range of different catalytic transformations.

The utility of ligands like this compound is particularly evident in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. pmarketresearch.com These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are essential for the construction of complex molecules found in pharmaceuticals, agrochemicals, and materials science. nih.govpmarketresearch.com

Interactive Data Table: Properties of Selected Phosphine Ligands

| Ligand | Formula | Molar Mass ( g/mol ) | Cone Angle (°) |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 145 |

| Tri(tert-butyl)phosphine | P(C(CH₃)₃)₃ | 202.32 | 182 |

| This compound | P(C(CH₃)₃)₂(CH(CH₃)₂) | 188.30 | ~170 |

| DavePhos | (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) | 395.54 | Not applicable |

| XPhos | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 486.73 | Not applicable |

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl(propan-2-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25P/c1-9(2)12(10(3,4)5)11(6,7)8/h9H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTCJLPZCUKMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947895 | |

| Record name | Di-tert-butyl(propan-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25032-49-9 | |

| Record name | Di-tert-butyl(propan-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of Di Tert Butyl Isopropyl Phosphine Metal Complexes

Ligand Steric and Electronic Properties Governing Metal Coordination

The coordination behavior of di-tert-butyl(isopropyl)phosphine is primarily dictated by its steric and electronic properties, which are a direct consequence of the bulky tert-butyl and isopropyl substituents attached to the phosphorus atom.

Cone Angle and Basicity Considerations

In terms of electronic properties, this compound is a strong σ-donating ligand. The alkyl groups are electron-releasing, which increases the electron density on the phosphorus atom, making it a strong Lewis base. The basicity of phosphine (B1218219) ligands is a key factor in their coordination to metal centers. Generally, for alkylphosphines, the basicity follows the order R₃P > R₂PH > RPH₂ > PH₃. manchester.ac.uk The high basicity of this compound enhances its ability to donate electron density to the metal, forming a strong metal-phosphorus bond. prochemonline.com The pKa of the conjugate acid of a phosphine is often used as a measure of its basicity. While the specific pKa for this compound is not provided, it is expected to be high, reflecting its strong electron-donating nature.

Influence of Alkyl Substituents on Phosphorus Coordination Environment

The nature of the alkyl substituents on the phosphorus atom significantly influences the coordination environment. The two bulky tert-butyl groups and the isopropyl group in this compound create a sterically congested environment around the phosphorus atom. This steric bulk can lead to the formation of coordinatively unsaturated metal complexes, which are often highly reactive and catalytically active. researchgate.net The replacement of aryl groups with alkyl groups, such as in the transition from triphenylphosphine (B44618) to trialkylphosphines, generally increases the ligand's σ-donating ability and its steric bulk. wikipedia.org This increased steric demand can also influence the bond angles and bond lengths within the metal complex. For instance, in square planar palladium(II) complexes, the conformation of neopentylphosphine ligands, which are structurally similar to this compound, can vary to accommodate steric pressure. nsf.gov

Formation and Spectroscopic Characterization of Transition Metal Complexes

Complexes of this compound with various transition metals can be synthesized through standard ligand substitution reactions. These reactions typically involve the displacement of a more weakly coordinating ligand, such as an olefin or a solvent molecule, from a metal precursor by the phosphine ligand. researchgate.netmdpi.com The formation of these complexes can be monitored and characterized using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a particularly powerful tool for characterizing phosphine complexes. The coordination of the phosphine to a metal center results in a downfield shift of the ³¹P NMR signal compared to the free ligand. mdpi.com The magnitude of this coordination shift can provide information about the nature of the metal-phosphorus bond. ¹H and ¹³C NMR spectroscopy can also be used to characterize the organic framework of the ligand and to study the dynamic behavior of the complexes in solution.

Infrared (IR) Spectroscopy: In metal carbonyl complexes, the C-O stretching frequency in the IR spectrum is sensitive to the electronic properties of the other ligands present. The strong σ-donating nature of this compound would be expected to increase the electron density on the metal, leading to increased back-donation into the π* orbitals of the CO ligands and a decrease in the C-O stretching frequency. libretexts.org

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and to confirm its composition.

Structural Analysis of this compound-Coordinated Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. While specific crystal structures of this compound complexes were not found in the provided search results, analysis of related bulky phosphine complexes provides insight into the expected structural features.

The large steric bulk of the this compound ligand is expected to lead to long metal-phosphorus bond lengths. For example, in cobalt(II) complexes with bulky phosphine ligands, the Co-P bond distances are in the range of 2.36–2.43 Å. nih.gov The P-M-P bond angles in bis(phosphine) complexes will also be influenced by the steric repulsion between the bulky ligands. In square planar palladium(II) complexes with neopentylphosphine ligands, the geometry can be distorted from the ideal square plane to accommodate the steric bulk. nsf.gov

The table below summarizes typical bond parameters observed in metal complexes with bulky phosphine ligands, which can be considered analogous to what would be expected for this compound complexes.

| Metal | Ligand | M-P Bond Length (Å) | P-M-P Bond Angle (°) | Reference |

| Co(II) | PRPh₂ (R = tert-butyl) | 2.36–2.43 | - | nih.gov |

| Pd(II) | PNp₃ | - | - | nsf.gov |

| Ni(II) | PPh₃ | - | - | conicet.gov.ar |

Dynamics and Stability of Metal-Di-tert-butyl(isopropyl)phosphine Interactions within Catalytic Systems

The steric and electronic properties of this compound play a critical role in the dynamics and stability of its metal complexes within catalytic cycles. The strong metal-phosphorus bond contributes to the stability of the catalytic species, preventing ligand dissociation that could lead to catalyst deactivation. However, a degree of ligand lability is often necessary for catalytic activity.

The bulky nature of the ligand can promote the formation of coordinatively unsaturated and highly reactive species by facilitating ligand dissociation. For example, in palladium-catalyzed cross-coupling reactions, the active catalyst is often a monophosphine palladium species, which is generated from a less active bis(phosphine) precursor. mit.edu The equilibrium between these species is influenced by the steric and electronic properties of the phosphine ligand.

Catalytic Applications of Di Tert Butyl Isopropyl Phosphine in Advanced Organic Synthesis

C-H Activation and Functionalization Methodologies

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to the construction of complex molecules. Transition metal catalysis has been a cornerstone of this field, with palladium-based systems featuring prominently. The efficacy of these catalysts is often dictated by the nature of the ancillary ligands, which modulate the steric and electronic properties of the metal center. Among the diverse array of phosphine (B1218219) ligands developed, bulky and electron-rich alkylphosphines have proven to be particularly effective. This section focuses on the role of Di-tert-butyl(isopropyl)phosphine in mediating palladium-catalyzed C-H activation and subsequent functionalization reactions.

While extensive research has highlighted the utility of similar bulky phosphines like tri-tert-butylphosphine (B79228), specific and detailed findings for this compound in C-H functionalization are less extensively documented in readily available literature. However, the principles governing the reactivity of its structural analogs provide a strong basis for understanding its potential and expected behavior in this context. The combination of two bulky tert-butyl groups and a slightly less sterically demanding isopropyl group creates a unique ligand profile that can favor the formation of monoligated palladium(0) species, which are often the catalytically active species in C-H activation cycles.

Research on the closely related ligand, di-tert-butyl(methyl)phosphine, in the form of its tetrafluoroborate (B81430) salt, offers valuable insights. For instance, in the palladium-catalyzed direct C-H arylation of benzo[1,2-d:4,5-d′]bis( Current time information in Chatham County, US.nih.govnih.govthiadiazole), a catalyst system comprising palladium(II) acetate (B1210297) and di-tert-butyl(methyl)phosphonium tetrafluoroborate was employed. Current time information in Chatham County, US. This system effectively facilitated the coupling of the heterocycle with various bromoarenes and -thiophenes.

The reaction of benzo[1,2-d:4,5-d′]bis( Current time information in Chatham County, US.nih.govnih.govthiadiazole) with 2-bromo-5-(2-ethylhexyl)thiophene (B3030592) in the presence of this catalyst system illustrates the potential for selective functionalization. The use of a bulky phosphine ligand is crucial in these transformations, as it promotes the oxidative addition of the aryl halide to the palladium center and facilitates the subsequent C-H activation step. In one instance, refluxing in toluene (B28343) with palladium(II) acetate, the phosphonium (B103445) salt, and a pivalate (B1233124) base led to the formation of the bis-arylated product in a 45% yield. Current time information in Chatham County, US. This highlights the capability of such catalyst systems to mediate multiple C-H functionalization events on a single substrate.

The following table summarizes representative results from the direct arylation of benzo[1,2-d:4,5-d′]bis( Current time information in Chatham County, US.nih.govnih.govthiadiazole) using a catalyst system with a di-tert-butyl(alkyl)phosphine ligand, demonstrating the types of transformations where this compound would be expected to show similar or enhanced activity.

Table 1: Palladium-Catalyzed Direct Arylation of Benzo[1,2-d:4,5-d′]bis( Current time information in Chatham County, US.nih.govnih.govthiadiazole) with a Di-tert-butyl(methyl)phosphine Ligand System

| Entry | Aryl Halide | Product(s) | Yield (%) |

| 1 | 2-Bromo-5-(2-ethylhexyl)thiophene | Mono- and Bis-arylated | Moderate |

| 2 | 4-Bromotoluene | Bis-arylated | 45 |

Reaction conditions typically involve Pd(OAc)₂, di-tert-butyl(methyl)phosphonium tetrafluoroborate, and a base such as potassium pivalate in a solvent like toluene at elevated temperatures. Current time information in Chatham County, US.

The data suggests that bulky, electron-rich phosphines like this compound are well-suited for challenging C-H activation/arylation reactions of electron-deficient heterocycles. The steric bulk of the ligand is believed to be critical in preventing catalyst deactivation and promoting the desired reductive elimination step to afford the final product.

While direct and extensive research findings on the application of this compound in a broader range of C-H functionalization methodologies such as alkenylation or carbonylation are not as prevalent, its structural and electronic similarity to other highly successful bulky phosphine ligands strongly suggests its potential for high efficacy in these areas as well. Further research into the specific applications of this compound is warranted to fully elucidate its catalytic capabilities in the ever-expanding field of C-H functionalization.

Mechanistic Investigations of Di Tert Butyl Isopropyl Phosphine Mediated Reactions

Elucidation of Catalytic Cycles and Intermediate Species

The catalytic cycle in cross-coupling reactions, a primary application for bulky phosphine (B1218219) ligands, generally involves a sequence of oxidative addition, transmetalation, and reductive elimination. The active catalyst is typically a low-coordinate Pd(0) species. For bulky phosphines like Di-tert-butyl(isopropyl)phosphine, the formation of a monoligated Pd(0) complex, (L)Pd(0), is often favored.

Kinetic studies on the oxidative addition of aryl bromides to Pd(0) complexes bearing bulky phosphine ligands have shown that the reaction often proceeds through a dissociative pathway. uwindsor.ca The pre-catalyst, L₂Pd(0), first dissociates a ligand to form the highly reactive, unsaturated 12-electron intermediate, (L)Pd. uwindsor.ca This species then undergoes oxidative addition with the aryl halide to form the Pd(II) intermediate, (L)Pd(Ar)(X).

General Catalytic Cycle:

Activation: A Pd(II) precatalyst is reduced in situ to Pd(0), or a Pd(0) source like Pd₂(dba)₃ is used.

Ligand Dissociation: The L₂Pd(0) complex releases a phosphine ligand to form the active catalyst, (L)Pd(0).

Oxidative Addition: The (L)Pd(0) species reacts with an organohalide (R-X) to form a square planar Pd(II) complex, (L)Pd(R)(X).

Transmetalation: The (L)Pd(R)(X) complex reacts with an organometallic reagent (R'-M), transferring the R' group to the palladium center and forming (L)Pd(R)(R') while generating a salt (M-X).

Reductive Elimination: The desired C-C or C-heteroatom bond is formed as the (L)Pd(R)(R') complex eliminates the R-R' product, regenerating the active (L)Pd(0) catalyst, which can re-enter the cycle.

In some catalytic systems, the resting state of the catalyst—the most stable intermediate in the cycle—has been identified. For certain Pd(II)-catalyzed olefin polymerizations, low-temperature NMR studies have shown that alkyl olefin complexes, (N^N)Pd(R)(olefin)⁺, are the catalyst resting states. acs.orgresearchgate.net For cross-coupling reactions using bulky phosphines, the oxidative addition adduct is often a key observable intermediate. nih.gov

Detailed Studies of Elementary Steps: Oxidative Addition, Reductive Elimination, and Transmetalation

Each elementary step in the catalytic cycle is significantly influenced by the phosphine ligand.

Oxidative Addition: This is often the rate-limiting step, especially with less reactive substrates like aryl chlorides. The electron-rich nature of this compound enhances the nucleophilicity of the Pd(0) center, accelerating its addition to the electrophilic carbon of the organohalide. Kinetic studies on related systems show that this step occurs at a highly unsaturated, single-phosphine intermediate. uwindsor.ca The bulky nature of the ligand is also crucial, as it stabilizes the low-coordinate species required for the reaction.

Reductive Elimination: This final step forms the product and regenerates the catalyst. It is often accelerated by sterically demanding ligands. The bulk of the two tert-butyl groups and the isopropyl group on the phosphine creates steric pressure at the metal center, promoting the reductive elimination of the coupled products from the Pd(II) intermediate. Theoretical studies confirm that the activation barriers for C-C coupling are significant and that reductive elimination is generally more favorable from palladium complexes than from platinum complexes. researchgate.net

Transmetalation: This step involves the transfer of an organic group from another metal (e.g., B, Sn, Zn, Mg) to the palladium center. The mechanism can vary and may involve an associative or dissociative pathway. The precise role of the phosphine ligand is complex; it must be labile enough to open a coordination site for the incoming organometallic reagent but sufficiently bonding to prevent catalyst decomposition.

Influence of this compound's Steric Bulk and Electronic Properties on Reaction Pathways

The performance of a phosphine ligand is a delicate balance of its steric and electronic properties. This compound is classified as a highly bulky and electron-donating ligand.

Steric Properties: Steric bulk is often quantified by the ligand's cone angle (θ). While the exact value for this compound is not commonly cited, it is expected to be large, comparable to or slightly smaller than that of tri-tert-butylphosphine (B79228) (182°). This large steric profile is critical for promoting the reductive elimination step and for stabilizing the monoligated Pd(0) species that is often the most active catalyst. nih.gov However, excessive bulk can also hinder catalytic activity by impeding substrate approach. datapdf.com

Electronic Properties: As an alkylphosphine, this compound is a strong σ-donor. This is reflected in its high pKa value, indicative of the basicity of the lone pair. This electron-donating ability increases the electron density on the palladium center, which facilitates the oxidative addition step. nih.gov

The interplay of these properties is crucial. For example, while bulky, electron-rich ligands are generally superior for coupling unreactive aryl chlorides, studies have shown that smaller phosphines like PMe₃ can enable unique selectivity, such as the preferential oxidative addition of Ar-O bonds over Ar-Cl bonds, a feat not achieved with bulkier ligands. nih.gov This demonstrates that ligand effects are nuanced and can be exploited to control reaction pathways.

| Phosphine Ligand | Tolman Cone Angle (θ)° | pKa | Class |

|---|---|---|---|

| Triphenylphosphine (B44618) (PPh₃) | 145 | 2.73 | Arylphosphine (less bulky, less donating) |

| Tricyclohexylphosphine (PCy₃) | 170 | 9.70 | Alkylphosphine (bulky, electron-rich) |

| Tri-tert-butylphosphine (P(tBu)₃) | 182 | 11.4 | Alkylphosphine (very bulky, very electron-rich) |

| This compound | ~170-180 (estimated) | High (estimated) | Alkylphosphine (very bulky, electron-rich) |

Kinetic and Thermodynamic Analyses of Catalytic Processes

Detailed mechanistic understanding requires quantitative data from kinetic and thermodynamic studies. Such analyses allow for the determination of rate laws, reaction orders, and the calculation of activation parameters (enthalpy ΔH‡, entropy ΔS‡, and Gibbs free energy ΔG‡) for elementary steps.

While specific studies on this compound are not widely available, research on related systems provides a clear picture of the methodologies used. For instance, kinetic analysis of C-Cl oxidative addition and C-C reductive elimination in a rhodium system with a bulky phosphine ligand has yielded precise activation parameters. nih.gov Markedly negative activation entropies are often observed for associative processes like oxidative addition, while reductive elimination may have less negative or even positive entropies of activation. nih.gov

The table below presents exemplary data from a mechanistic study of a rhodium-phosphine system, illustrating the type of quantitative analysis that underpins the understanding of catalytic processes. nih.gov

| Elementary Step | Substrate | ΔH‡ (kcal/mol) | ΔS‡ (cal K⁻¹ mol⁻¹) | ΔG‡₂₉₈ (kcal/mol) |

|---|---|---|---|---|

| Oxidative Addition (C-Cl) | 2-chloropyridine | 11.6 ± 2.2 | -41.1 ± 6.5 | 23.8 ± 4.1 |

| chlorobenzene | 13.3 ± 1.6 | -44.0 ± 4.2 | 26.4 ± 2.9 | |

| Reductive Elimination (C-C) | biphenyl formation | 24.2 ± 3.4 | -13.0 ± 9.9 | 28.1 ± 6.4 |

| benzylbenzene formation | 6.2 ± 1.5 | -31.4 ± 4.4 | 15.6 ± 2.9 |

Note: Data is for a RhPh{κ³-P,O,P-[xant(PiPr₂)₂]} system and serves as an illustration of mechanistic kinetic analysis.

Investigation of Dearomative Rearrangement Processes in Biaryl Phosphine-Ligand Systems

In recent years, an unusual dearomative rearrangement has been documented as a potential decomposition or side-reaction pathway in palladium complexes bearing certain bulky phosphine ligands. nih.gov This process typically involves ligands from the biaryl phosphine class, such as tBuBrettPhos or tBuXPhos. In these systems, the "lower" (non-phosphine-bound) aromatic ring of the ligand's biaryl backbone can directly participate in the reaction. nih.gov

Mechanistic studies suggest that this rearrangement can occur via a Pd(II)-mediated insertion of an aryl group (from the substrate) into an unactivated C-H bond of the ligand's second aromatic ring. nih.gov This forms a new, dearomatized, polycyclic phosphine ligand still bound to the metal. This pathway highlights that biaryl phosphine ligands are not always "innocent" spectator ligands and their backbone can be directly involved in reactivity. nih.gov

It is critical to note that this dearomative rearrangement is a characteristic feature of the biaryl phosphine scaffold. For a simple trialkylphosphine like this compound, which lacks a secondary aromatic ring as part of its structure, this specific type of rearrangement pathway is not an expected or documented process. The mechanistic considerations for trialkylphosphines are typically confined to P-C bond cleavage or cyclometalation under harsh conditions, rather than dearomatization of the ligand itself.

Computational and Theoretical Studies of Di Tert Butyl Isopropyl Phosphine

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of reactions involving organophosphorus compounds like Di-tert-butyl(isopropyl)phosphine. DFT calculations allow for the investigation of reaction pathways, the identification of transition states, and the determination of reaction energetics, providing insights that complement experimental findings. nih.gov

Furthermore, DFT is utilized to investigate the electronic structure and reactivity of phosphine-ligated metal complexes. The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can predict the most likely sites for nucleophilic and electrophilic attack, thereby clarifying the reactivity patterns of these complexes in catalytic cycles. nih.gov In the context of cross-coupling reactions, DFT can help to understand the role of bulky phosphine (B1218219) ligands in promoting key steps like oxidative addition and reductive elimination.

Molecular Mechanics and Conformational Analysis of this compound

Molecular mechanics calculations are a powerful method for exploring the conformational landscape of sterically demanding molecules like this compound. These calculations can predict equilibrium conformations and the energy barriers associated with conformational changes. epa.gov

For a series of di-tert-butylphosphines, including the isopropyl derivative, molecular mechanics calculations consistently predict that the equilibrium conformations feature twisted tert-butyl groups. epa.gov This twisting is a result of optimizing the repulsions between the bulky groups attached to the phosphorus atom. In addition to the twisting of the tert-butyl groups, a twist around the P-isopropyl bond is also predicted to minimize steric strain. epa.gov

Analysis of Tert-butyl Group Twisting and P-R Bond Rotation Barriers

Variable-temperature NMR spectroscopy, in conjunction with molecular mechanics calculations, provides detailed insights into the dynamic processes of tert-butyl group twisting and rotation around the phosphorus-carbon bonds. epa.gov

For this compound, the 13C{1H} NMR spectrum at low temperatures (e.g., 110 K) reveals a strong preference for a specific conformation where one of the isopropyl methyl groups is oriented anti to the phosphorus lone pair, while the other is gauche. epa.gov This experimental observation is supported by molecular mechanics calculations.

The energy barriers for these rotational processes can be quantified from the decoalescence of NMR signals. For this compound, the barrier to tert-butyl rotation (ΔG‡) has been determined to be 6.7 kcal/mol. This is notably higher than the barrier for the rotation of the isopropyl group, which is 4.8 kcal/mol. epa.gov This difference highlights the significant steric hindrance imposed by the two tert-butyl groups, which restricts their rotation more than the rotation of the smaller isopropyl group. Molecular mechanics calculations also predict that the barriers for tert-butyl rotation are higher than those for the twisting or libration of these groups. researchgate.net

Below is a table summarizing the experimentally determined rotational energy barriers for this compound:

| Dynamic Process | Rotational Energy Barrier (ΔG‡) |

| Tert-butyl rotation | 6.7 kcal/mol |

| Isopropyl rotation | 4.8 kcal/mol |

These data underscore the steric crowding around the phosphorus center and the resulting conformational rigidity of the molecule.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational methods are extensively used to predict spectroscopic properties, which can then be correlated with experimental data to validate both the computational model and the experimental assignments. For this compound and related compounds, NMR spectroscopy is a primary tool for experimental investigation, and its parameters can be computationally predicted. epa.gov

DFT calculations can be used to compute NMR chemical shifts and coupling constants. While the 31P{1H} NMR spectrum of this compound remains a singlet even at low temperatures (down to 110 K), the 1H and 13C{1H} spectra show decoalescence phenomena due to the slowing of tert-butyl rotation on the NMR timescale. epa.gov Computational modeling of the different conformers and the transition states for their interconversion allows for the simulation of these dynamic NMR effects and the extraction of thermodynamic and kinetic parameters, which can be compared with the experimental values.

Furthermore, DFT can be used to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. This correlation helps in assigning the observed vibrational modes to specific molecular motions.

Modeling of Ligand-Metal Interactions and Transition State Structures

Computational modeling is crucial for understanding the interactions between phosphine ligands like this compound and metal centers, as well as for characterizing the structures of transition states in catalytic reactions.

Molecular mechanics and DFT are used to model the geometry of metal-phosphine complexes. For a series of trialkylphosphine complexes with Cr(CO)5, molecular mechanics calculations have been shown to accurately predict the energy-minimized structures. researchgate.net These calculations reveal that steric interactions between the ligand and the metal fragment can lead to a tilting of the ligand with respect to the metal-phosphorus bond. For very large ligands such as P(t-Bu)2(i-Pr), the metal-phosphorus bond distance is significantly longer than what would be expected from extrapolating the data for smaller ligands, indicating that excessive steric repulsion prevents the formation of a normal metal-ligand bond. researchgate.net

DFT calculations are also instrumental in modeling the transition states of reactions involving these complexes. For example, in palladium-catalyzed cross-coupling reactions, DFT can be used to model the transition states for oxidative addition, transmetalation, and reductive elimination. These models provide insights into the role of the phosphine ligand's steric and electronic properties in influencing the energetics of these key catalytic steps. For instance, the steric bulk of this compound can facilitate reductive elimination by creating a sterically crowded metal center, which favors the formation of the product and the regeneration of the active catalyst.

In the study of palladium(II) complexes of dialkyl biaryl phosphine ligands, experimental and theoretical evidence from DFT calculations have suggested a concerted process for a dearomative rearrangement, involving an unprecedented Pd(II)-mediated insertion of an aryl group into an unactivated arene. mit.edu This highlights the power of computational modeling in uncovering and understanding novel reactivity.

Ligand Design Principles and Structure Activity Relationships for Di Tert Butyl Isopropyl Phosphine Analogs

Rational Control of Steric Demand and Electron-Donating Capacity

The effectiveness of a phosphine (B1218219) ligand is largely determined by the balance of its steric and electronic properties. numberanalytics.com The steric bulk of a ligand can prevent catalyst deactivation and influence substrate coordination, while its electronic effects modulate the metal's reactivity and reaction rates. numberanalytics.com

In di-tert-butyl(isopropyl)phosphine, the two tert-butyl groups and one isopropyl group attached to the phosphorus atom create significant steric hindrance. This bulk is a defining feature that influences its coordination to a metal center and the subsequent reactivity of the complex. The alkyl groups are strong sigma (σ) donors, making the phosphorus atom electron-rich. This high electron-donating capacity enhances the reactivity of the metal center in catalytic cycles.

The rational control of these properties in analogs of this compound is achieved by modifying the substituents on the phosphorus atom. Replacing the isopropyl group with other alkyl or aryl groups can systematically alter both the steric demand and the electron-donating capacity of the ligand. For instance, substituting the isopropyl group with a smaller methyl group would reduce the steric bulk while maintaining strong electron-donating character. Conversely, introducing a bulkier group would increase the steric hindrance. This ability to systematically modify the ligand structure allows for the optimization of catalytic performance for specific reactions.

Table 1: Steric and Electronic Parameters of Selected Trialkylphosphines

| Phosphine Ligand | Cone Angle (°) | pKa |

|---|---|---|

| Tri-tert-butylphosphine (B79228) | 182 | 11.4 |

| This compound | 160 (estimated) | ~9-10 (estimated) |

| Tricyclohexylphosphine | 170 | 9.7 |

| Triisopropylphosphine | 160 | 9.0 |

This table presents the Tolman cone angle, a measure of steric bulk, and the pKa value, which indicates the ligand's basicity and electron-donating ability. Data is compiled from various sources for comparison.

Systematic Variation of Peripheral Substituents to Tune Catalytic Performance

The systematic modification of substituents on the phosphorus atom is a key strategy for tuning the performance of a catalyst. numberanalytics.com By introducing different functional groups or altering existing substituents, the ligand's steric and electronic properties can be precisely adjusted. numberanalytics.com Common modifications include alkyl or aryl substitution, the introduction of heteroatoms, or the incorporation of chiral centers. numberanalytics.com

For analogs of this compound, varying the peripheral substituents allows for the fine-tuning of catalytic activity and selectivity. For example, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is critical. The use of bulky, electron-rich ligands like those in the di-tert-butylphosphine (B3029888) family is known to improve reactivity. nih.gov By systematically changing the third substituent (the isopropyl group), a library of ligands can be generated and screened for optimal performance in a given reaction. This approach has been instrumental in the development of highly active catalysts for challenging transformations.

Furthermore, computational methods are increasingly being used to guide ligand design. rsc.org By calculating the expected steric and electronic effects of different substituents, researchers can more rationally select which analogs to synthesize and test, accelerating the discovery of improved catalysts. rsc.org

Development of P-Chiral and Biaryl-Based Di-tert-butylphosphine Ligands for Stereoselective Catalysis

The synthesis of enantiomerically pure compounds is a major focus of modern chemistry, and chiral phosphine ligands are essential for many asymmetric catalytic reactions. researchgate.nettcichemicals.com The chirality in these ligands can be introduced at the phosphorus atom itself (P-chiral) or through a chiral backbone, such as a biaryl scaffold. nih.gov

P-chiral ligands based on the di-tert-butylphosphine motif have been developed and shown to be highly effective in asymmetric catalysis. researchgate.net For instance, bidentate ligands with tert-butyl groups on the phosphorus atoms have demonstrated remarkable enantioselectivity in reactions like rhodium-catalyzed hydrogenation. researchgate.net The synthesis of these P-chiral ligands often utilizes phosphine-boranes as intermediates, which allows for the controlled introduction of chirality at the phosphorus center. researchgate.netnih.gov

Biaryl phosphine ligands, which possess axial chirality, are another important class of ligands for stereoselective catalysis. nih.gov Many of these ligands incorporate bulky di-tert-butylphosphino groups. mit.edu The biaryl backbone provides a rigid and well-defined chiral environment around the metal center, leading to high levels of enantioselectivity. The combination of a chiral biaryl scaffold with the bulky and electron-rich di-tert-butylphosphino group has led to the development of highly successful ligands for a wide range of asymmetric transformations. nih.govmit.edu

Table 2: Examples of Chiral Ligands Incorporating the Di-tert-butylphosphine Moiety

| Ligand Name/Type | Chiral Feature | Typical Application |

|---|---|---|

| t-Bu-BisP* | P-Chiral | Asymmetric Hydrogenation |

| JohnPhos | Biaryl Backbone | Palladium-Catalyzed Cross-Coupling |

| tBuMePhos | Biaryl Backbone | Palladium-Catalyzed Cross-Coupling |

This table highlights some prominent examples of chiral ligands that utilize the di-tert-butylphosphine group to achieve high stereoselectivity.

Importance of Ligand Bite Angle in Bidentate Phosphine Systems

While this compound is a monodentate ligand, the di-tert-butylphosphino group is a common component of bidentate phosphine ligands (diphosphines). st-andrews.ac.uknih.govwikipedia.org In these systems, the "bite angle" is a critical parameter that influences catalytic activity and selectivity. rsc.orgpsu.eduwikipedia.org The bite angle is defined as the P-M-P angle in a metal-diphosphine complex. psu.eduwikipedia.org

This geometric parameter is determined by the nature of the backbone connecting the two phosphorus atoms. wikipedia.org The bite angle can affect the steric environment around the metal center and the electronic properties of the catalyst. rsc.org For example, in rhodium-catalyzed hydroformylation, ligands with wider bite angles tend to favor the formation of linear aldehydes. wikipedia.orgkulturkaufhaus.de The rigidity of the ligand backbone and its natural bite angle can dictate the preferred geometry of catalytic intermediates, thereby controlling the reaction pathway. wikipedia.org

The design of bidentate ligands with specific bite angles is a key strategy in catalyst development. kulturkaufhaus.de For instance, the ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (1,2-DTBPMB) is a highly effective ligand in palladium-catalyzed carbonylation reactions, and its success is partly attributed to the specific bite angle imposed by the xylene backbone. st-andrews.ac.uknih.gov

Table 3: Natural Bite Angles of Selected Diphosphine Ligands

| Ligand | Backbone | Natural Bite Angle (βn) (°) |

|---|---|---|

| dppe | -CH₂CH₂- | 85 |

| dppp | -CH₂CH₂CH₂- | 91 |

| dppb | -CH₂CH₂CH₂CH₂- | 98 |

| Xantphos | Xanthene | 111 |

This table shows the natural bite angle for several common diphosphine ligands, illustrating how the backbone structure influences this key parameter. The natural bite angle is the preferred P-M-P angle for a given ligand based on its structure. kulturkaufhaus.de

Emergence of Phosphine-Oxide Precursors and Surrogates for Ligand Synthesis

The synthesis of phosphine ligands, particularly those that are air-sensitive, can be challenging. nih.gov A common and effective strategy is to synthesize the corresponding phosphine oxide first, which is typically more stable and easier to handle. organic-chemistry.org The phosphine oxide can then be reduced to the desired phosphine ligand in the final step of the synthesis.

Di-tert-butylphosphine oxide is a commercially available and commonly used precursor for the synthesis of di-tert-butylphosphine-containing ligands. sigmaaldrich.comsigmaaldrich.com It can be deprotonated and reacted with various electrophiles to introduce a third substituent, followed by reduction to the tertiary phosphine. This approach offers a versatile route to a wide range of di-tert-butylphosphine analogs.

Furthermore, phosphine oxides are key intermediates in the synthesis of P-chiral phosphines. researchgate.netresearchgate.net Enantioselective methods for the synthesis of chiral phosphine oxides have been developed, which can then be stereospecifically reduced to the corresponding P-chiral phosphine ligands. researchgate.net The use of phosphine-borane adducts is another important strategy that provides stable, isolable intermediates for the synthesis of phosphine ligands, including P-chiral derivatives. researchgate.nettcichemicals.comnih.gov These methods have greatly facilitated the development of new and more effective phosphine ligands for catalysis.

Future Perspectives and Emerging Research Directions in Di Tert Butyl Isopropyl Phosphine Chemistry

Advancements in Catalyst Recycling and Sustainable Methodologies

The high cost and environmental concerns associated with precious metal catalysts, such as palladium, have spurred significant research into recycling and sustainable application methodologies. For catalysts employing Di-tert-butyl(isopropyl)phosphine and similar bulky phosphine (B1218219) ligands, a primary strategy involves the immobilization of the catalyst system on a solid support. This heterogenization facilitates easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles.

Immobilization Strategies:

Polymer Supports: One approach involves anchoring the phosphine ligand or the resulting palladium complex onto a soluble or insoluble polymer backbone. For instance, strategies have been developed using poly(4-alkylstyrene) and polyisobutylene (B167198) (PIB) to support hindered biarylphosphine ligands, which share structural motifs with this compound. rsc.orgrsc.org These polymer-supported catalysts can be recovered through precipitation or filtration and have demonstrated low levels of palladium leaching, often below 0.1%. rsc.org

Silica (B1680970) Supports: Covalent immobilization onto silica is another viable method. electronicsandbooks.com Tripodal phosphine linkers have been used to graft palladium complexes onto silica surfaces, creating robust and recyclable heterogeneous catalysts. snc.edu Pre-modification of the silica surface can be crucial for maintaining catalyst performance over consecutive runs. electronicsandbooks.com

Porous Organic Polymers (POPs): Microporous phosphine polymer networks can act as scaffolds for palladium catalysts. These materials combine the advantages of a solid support with a high concentration of ligand sites, leading to stable and reusable catalysts for cross-coupling reactions. uva.es

These methodologies align with the principles of green chemistry by reducing metal waste and improving process economics. nbinno.com The development of water-soluble variants of bulky phosphine ligands, such as Di-tert-butyl(3-sulfonatopropyl)phosphine, further enhances sustainability by enabling catalysis in aqueous media, which simplifies catalyst recovery through phase separation. strem.com

| Support Material | Ligand Type | Advantage | Key Finding |

| Poly(4-alkylstyrene) | Hindered Biarylphosphine | Soluble support, easy recovery | Recyclable with Pd leaching <0.1% |

| Polyisobutylene (PIB) | Hindered Biarylphosphine | High stability, low leaching | Use of a second PIB-phosphine ligand can reduce Pd leaching to ~0.3 ppm |

| Silica | Bidentate/Monodentate Phosphine | Robust, stable catalyst | Surface modification is critical for preventing catalyst deterioration |

| Porous Organic Polymer | Diphosphine | High ligand density | Stable and reusable for multiple reaction cycles |

Integration into Continuous Flow Chemistry and Industrial Scale-Up

Continuous flow chemistry is emerging as a powerful technology for chemical manufacturing, offering benefits such as improved safety, precise process control, and enhanced efficiency. rsc.org Integrating homogeneous catalysts, including those based on this compound, into flow systems is a key area of research aimed at bridging the gap between laboratory-scale synthesis and industrial production.

The primary challenge is the retention of the soluble catalyst within the flow reactor. The immobilization techniques discussed in the previous section are directly applicable here. By packing a reactor with a solid-supported catalyst (a packed-bed reactor), reactants can be continuously passed through, and the product emerges without the catalyst. This approach combines the high reactivity of sophisticated ligands like this compound with the operational advantages of heterogeneous catalysis.

Recent studies have demonstrated the successful implementation of continuous flow systems for various chemical transformations, including the synthesis of active pharmaceutical ingredients. rsc.orgresearchgate.net The development of robust, immobilized versions of this compound-metal complexes is crucial for their adoption in large-scale continuous manufacturing, where catalyst stability and longevity are paramount.

Discovery of Novel Reaction Methodologies and Substrate Scopes

Research continues to uncover new applications for catalysts bearing this compound and analogous bulky, electron-rich ligands. Their unique ability to stabilize low-coordination metal centers and promote challenging oxidative addition and reductive elimination steps allows for the expansion of substrate scopes in known reactions and the discovery of entirely new transformations.

A prime example is the Buchwald-Hartwig amination, where the choice of phosphine ligand is critical. The development of ligands with fine-tuned steric and electronic properties has enabled the coupling of previously inaccessible substrates. For instance, the GPhos ligand, a dialkylbiaryl monophosphine, was designed to enhance catalyst stability and expand the scope of room-temperature amination reactions to include sterically hindered primary amines and various N-heterocycles. nih.gov Similarly, ligands like tBuXPhos have proven effective for a wide range of C-N and C-O bond-forming reactions. sigmaaldrich.com

The principles learned from these advanced ligands are rooted in the properties exhibited by simpler bulky phosphines like this compound. Research focuses on using these catalysts to overcome existing limitations, such as improving yields for reactions involving unreactive aryl chlorides or expanding the range of compatible functional groups. nih.gov

| Reaction Type | Ligand Class | Key Advancement | Example Substrates |

| Buchwald-Hartwig Amination | Dialkylbiaryl Phosphine (GPhos) | Enables room-temperature coupling of challenging amines | α-tertiary primary amines, N-heterocycle-containing amines |

| Cross-Coupling | Bulky Alkylphosphines | Effective for unreactive aryl chlorides at elevated temperatures | Aryl chlorides, sterically hindered substrates |

| C-O Bond Formation | Biaryl Phosphine (tBuXPhos) | Facilitates coupling of benzylic fluorides | Benzylic fluorides, aryl halides |

| Suzuki-Miyaura Coupling | Biaryl Phosphine (tBuXPhos) | Enhanced reactivity for C-C bond formation | Heteroaryl chlorides, aryl boronic acids |

Development of Advanced Ligand Scaffolds and Hybrid Catalytic Systems

The success of this compound has inspired the design of more sophisticated ligand scaffolds that retain its beneficial steric and electronic features while incorporating additional functionalities. This includes the development of biaryl phosphine ligands where the bulky alkyl groups on the phosphorus atom are integrated into a larger, rigid framework. nbinno.com This structural evolution can lead to catalysts with enhanced stability, activity, and selectivity. sigmaaldrich.comnbinno.com

Another burgeoning area is the creation of hybrid catalytic systems. This approach combines molecular catalysts with other materials to generate synergistic effects.

Palladium Nanoparticles (PdNPs): Bulky phosphonium (B103445) ionic liquids, structurally related to phosphine ligands, have been used as stabilizers for palladium nanoparticles. mdpi.com These hybrid materials act as reservoirs for catalytically active species and have shown high activity in cross-coupling reactions. The phosphine component plays a crucial role in preventing nanoparticle aggregation and modulating reactivity. mdpi.com

Carbon Nanotube Supports: Phosphine oxides have been anchored to multiwalled carbon nanotubes, which are then used to support palladium nanoparticles. These nanocomposites have proven to be effective heterogeneous catalysts for reactions like the Heck coupling. researchgate.net

These hybrid systems represent a frontier in catalyst design, merging the worlds of homogeneous and heterogeneous catalysis to create recyclable, highly active, and selective catalysts for a new generation of chemical synthesis.

Q & A

Q. What are the standard synthetic routes for Di-tert-butyl(isopropyl)phosphine, and what factors influence yield optimization?

this compound is typically synthesized via multi-step routes involving nucleophilic substitution or ligand exchange reactions. Key steps include:

- Steric control : Use of bulky tert-butyl groups to stabilize intermediates and reduce side reactions .

- Catalyst selection : Palladium or nickel catalysts may enhance phosphine ligand formation .

- Solvent and temperature : Reactions in anhydrous THF or toluene at 60–80°C improve yield, while moisture-sensitive steps require inert atmospheres . Yield optimization depends on rigorous purification (e.g., column chromatography) and monitoring via to confirm phosphine integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under nitrogen or argon at –20°C to prevent oxidation to phosphine oxides .

- Handling : Use gloveboxes for air-sensitive steps. Deoxygenate solvents (e.g., via freeze-pump-thaw cycles) to minimize degradation .

- Stability assessment : Monitor via TLC or NMR for oxidation products (e.g., phosphine oxides at δ ~25 ppm in ) .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy : , , and to confirm structure and purity. For example, peaks for tertiary phosphines typically appear at δ –5 to –20 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- Elemental analysis : Confirm C, H, and P content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can steric and electronic properties of this compound be tailored for specific catalytic applications?

- Steric tuning : Replace isopropyl groups with bulkier substituents (e.g., adamantyl) to enhance selectivity in cross-coupling reactions .

- Electronic modulation : Introduce electron-withdrawing groups (e.g., fluorinated aryl) to increase ligand electrophilicity, improving oxidative addition kinetics in Pd-catalyzed reactions .

- Computational modeling : Use DFT calculations to predict bond dissociation energies and optimize ligand-metal interactions .

Q. What methodologies address contradictions in reported catalytic efficiencies of this compound?

Discrepancies often arise from:

- Reaction conditions : Variations in solvent polarity (e.g., DMF vs. THF) or temperature alter turnover frequencies .

- Impurity effects : Trace oxidants (e.g., O) can deactivate catalysts; use chelating agents (e.g., BHT) to stabilize active species .

- Ligand-to-metal ratios : Optimize molar ratios (e.g., 1:1 vs. 2:1) to balance catalytic activity and side reactions .

Q. How can researchers mitigate challenges in synthesizing air-stable this compound derivatives?

- Phosphine oxide suppression : Add reducing agents (e.g., TCEP) to reaction mixtures to revert oxidized byproducts .

- Bulky substituents : Introduce sterically hindered groups (e.g., 2,6-diisopropylphenyl) to shield the phosphorus center .

- Encapsulation strategies : Use micellar systems or ionic liquids to isolate phosphines from atmospheric O .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.